5-(2,6-Difluorophenyl)isoxazol-3-amine
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Overview
Description
5-(2,6-Difluorophenyl)isoxazol-3-amine is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Difluorophenyl)isoxazol-3-amine typically involves the cycloaddition reaction of α,β-acetylenic oximes with various reagents. One common method employs Cu(I) or Ru(II) as catalysts for the (3 + 2) cycloaddition reaction . Another approach involves the use of metal-free synthetic routes, which are gaining popularity due to their eco-friendly nature .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The choice of catalysts and solvents, as well as reaction temperature and time, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Difluorophenyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion to oximes and subsequent cyclization to form isoxazoles.
Reduction: Reduction of the nitro group to amines.
Substitution: Halogenation and other electrophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common reagents include tert-butyl nitrite or isoamyl nitrite.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and Lewis acids (AlCl₃) are employed.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can have different biological activities and applications .
Scientific Research Applications
5-(2,6-Difluorophenyl)isoxazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2,6-Difluorophenyl)isoxazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. For example, it has been shown to act as a preferential selective COX-2 inhibitor, reducing inflammation with fewer gastrointestinal side effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H6F2N2O |
---|---|
Molecular Weight |
196.15 g/mol |
IUPAC Name |
5-(2,6-difluorophenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H6F2N2O/c10-5-2-1-3-6(11)9(5)7-4-8(12)13-14-7/h1-4H,(H2,12,13) |
InChI Key |
CRRQGBAPONFTPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=NO2)N)F |
Origin of Product |
United States |
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